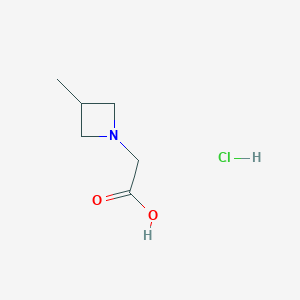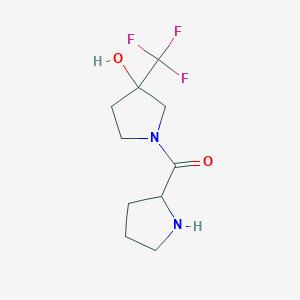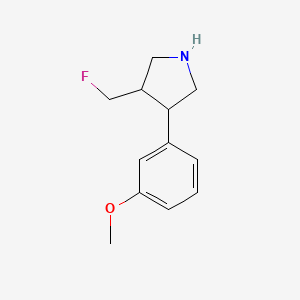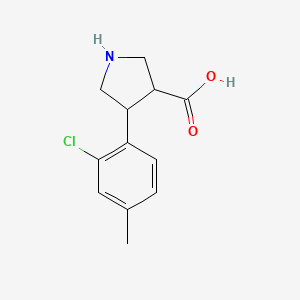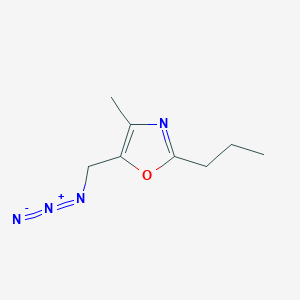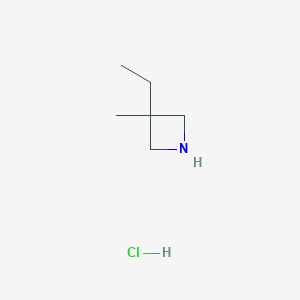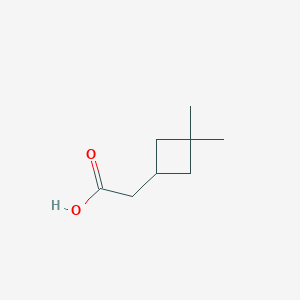
1-(3-Chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol
概要
説明
Synthesis Analysis
The synthesis of similar compounds, such as “1-(3-Chloropyrazin-2-yl)ethanone”, involves aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloropyrazin-2-yl)ethanone” includes a pyrrole ring and a pyrazine ring . The molecular formula is C6H5ClN2O, and the molecular weight is 156.57000 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as “1-(3-Chloropyrazin-2-yl)ethanone”, include aminodehalogenation reactions with variously substituted benzylamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloropyrazin-2-yl)ethanone” include a density of 1.312g/cm3, a boiling point of 211.396ºC at 760 mmHg, and a flash point of 81.65ºC .
科学的研究の応用
Fluorescent Sensors and Detection Methods
One notable application involves the use of pyrazoline and pyrazole derivatives as fluorescent sensors. These compounds exhibit significant selectivity and sensitivity towards metal ions, such as zinc, showcasing their potential in chemical detection and environmental monitoring. For instance, a novel pyrazoline derivative was synthesized for the selective determination of Zn^2+ ions, highlighting the compound's utility in enhancing fluorescent signals in the presence of specific ions (Gong et al., 2011).
Advanced Synthesis Techniques
The synthesis of complex heterocyclic compounds is a significant application area. Methods have been developed for creating pyrazinyl-imidazo[1,2-a]pyridines, showcasing the versatility of these compounds in synthesizing novel heterocycles. These methodologies highlight the compound's role in facilitating the synthesis of potentially biologically active molecules, with applications ranging from pharmaceuticals to agrochemicals (Collins Michael Raymond et al., 2010).
Material Science and Chemistry
In material science, these compounds are used in the development of new materials with desirable properties such as enhanced stability, conductivity, or specific reactivity. The synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles study, for instance, delves into the structural and chemical properties of these compounds, indicating their potential in creating materials with tailored properties for various applications (Fedotov et al., 2022).
Biological and Pharmacological Potential
Research on the biological and pharmacological potential of these compounds is another area of focus. The design, synthesis, and evaluation of pyrazolines based thiazolidin-4-one derivatives, for instance, delve into their properties regarding cancer and HIV treatment. These studies underscore the compounds' role in the discovery and development of new therapeutic agents, highlighting their potential in addressing significant health challenges (Patel et al., 2013).
作用機序
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to induce a variety of biological responses .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to impact a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-(3-Chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, this compound has shown binding affinity to certain receptor proteins, influencing their activity and downstream signaling pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in neurotransmission. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels, which can enhance cholinergic signaling . This can lead to improved cognitive function and memory in neuronal cells. Furthermore, this compound has been observed to affect gene expression, particularly genes involved in synaptic plasticity and neuroprotection . It also impacts cellular metabolism by altering the activity of metabolic enzymes and influencing energy production pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of the neurotransmitter in the synaptic cleft. Additionally, this compound has been shown to modulate the activity of certain receptor proteins, influencing their signaling pathways and downstream effects . These interactions result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under controlled conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity and prolonged elevation of acetylcholine levels . These effects have been observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in rodents . At higher doses, it can lead to adverse effects such as neurotoxicity and behavioral changes . Threshold effects have been observed, with a narrow therapeutic window between beneficial and toxic doses. These findings highlight the importance of careful dosage optimization for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration. Additionally, binding proteins facilitate its distribution within different cellular compartments and tissues . These transport and distribution mechanisms influence the compound’s localization, accumulation, and overall bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that impact its activity and function. The compound is predominantly localized in the cytoplasm and nucleus of cells . It interacts with various subcellular organelles, including mitochondria and endoplasmic reticulum, influencing their function and signaling pathways . Post-translational modifications and targeting signals play a crucial role in directing the compound to specific compartments within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
特性
IUPAC Name |
1-(3-chloropyrazin-2-yl)-4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-16-8-6-14(5-7(8)15)10-9(11)12-3-4-13-10/h3-4,7-8,15H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXJSJWUOSXCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


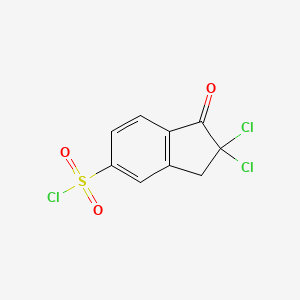
![3-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B1477955.png)
![Methyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1477956.png)



